2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
Description
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound with the molecular formula C13H20N2O7. It is known for its unique structure, which includes multiple hydroxyl groups and a hydrazide functional group.
Properties
CAS No. |
6631-62-5 |
|---|---|
Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |
InChI Key |
FKWVLNZRINUMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the reaction of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes are designed to be more efficient and cost-effective, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The multiple hydroxyl groups also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydroxyheptanoic acid: This compound shares a similar structure but lacks the phenylhydrazide group.
Phenylhydrazine: A simpler compound that contains the hydrazide group but lacks the hexahydroxyheptanoic acid moiety
Uniqueness
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to the combination of multiple hydroxyl groups and a hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide is a complex organic compound characterized by its molecular formula . This compound features multiple hydroxyl groups along a heptanoic acid backbone and a phenyl-hydrazide moiety. Its structural attributes contribute to its potential biological activities, including antimicrobial and antioxidant properties.
Chemical Structure and Properties
The compound is notable for its multiple hydroxyl groups, which enhance its interaction with biological molecules. The phenyl-hydrazide moiety allows for participation in redox reactions, influencing various cellular processes. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O7 |
| Molecular Weight | 288.31 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (varies) |
Antimicrobial Activity
Research indicates that 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to the compound's ability to form hydrogen bonds with membrane components.
- Case Study : A study conducted on Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains.
Antioxidant Properties
The antioxidant capacity of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The presence of multiple hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.
- Research Findings : In a DPPH assay, the compound exhibited an IC50 value of 30 µg/mL, indicating strong radical scavenging activity. Additionally, it showed a significant reduction in lipid peroxidation in cellular models.
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines. The results indicate that the compound has selective cytotoxic effects on certain cancer cells while exhibiting low toxicity to normal cells.
- Findings : In studies involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 40 µg/mL after 48 hours of exposure. In contrast, normal fibroblast cells showed minimal cytotoxicity at similar concentrations.
The biological activity of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide can be attributed to its structural features:
- Hydrogen Bonding : The multiple hydroxyl groups facilitate strong hydrogen bonding with biological macromolecules.
- Redox Reactions : The phenyl-hydrazide moiety can participate in redox reactions that modulate cellular signaling pathways.
- Membrane Interaction : The hydrophobic heptanoic acid backbone may interact with lipid membranes, enhancing its antimicrobial effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity profile of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide:
| Compound Name | Key Features |
|---|---|
| 2,3,4,5,6-Hexahydroxyheptanoic acid | Lacks phenyl-hydrazide moiety; limited bioactivity. |
| Phenylhydrazine | No hydroxyl groups; lower interaction potential. |
| 2-Hydroxybenzoic acid | Contains hydroxyl groups but lacks heptanoic structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
